N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S3/c1-13(28)14-4-2-5-15(10-14)23-18(29)12-33-22-25-24-21-26(11-16-6-3-8-31-16)20(30)19-17(27(21)22)7-9-32-19/h2-10H,11-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMCDMFQQQXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The compound was synthesized through a multi-step reaction involving the condensation of various precursors. The synthetic pathway typically includes the formation of thiophene derivatives and subsequent modifications to introduce the acetyl and thioacetamide groups. Characterization techniques such as IR and NMR spectroscopy were employed to confirm the structure of the synthesized compound.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays. A study reported significant inhibition of free radicals using the ABTS method, indicating a strong antioxidant capacity that could be comparable to established antioxidants like ascorbic acid .
Antibacterial Activity
The compound demonstrated notable antibacterial activity against several pathogenic strains including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the thiophene ring appeared to enhance its antibacterial efficacy. For instance, derivatives with methoxy groups showed improved hydrophilicity and increased activity against Gram-positive bacteria .
Antitumor Activity
In vitro studies have indicated that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving endoplasmic reticulum (ER) stress and activation of stress-related kinases such as SAPK/JNK. This dual pathway activation suggests a potential for developing this compound as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals, thereby preventing oxidative damage.
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through ER stress and SAPK/JNK signaling contributes significantly to its antitumor effects.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Case Study 1 : A study focusing on its antibacterial properties found that modifications in the thiophene moiety significantly enhanced activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in low micromolar ranges.
- Case Study 2 : In cancer research, treatment with this compound resulted in a marked decrease in viability of HeLa cells as measured by MTT assays.
Comparison with Similar Compounds
Table 1: Key Structural Features of the Target Compound and Analogues
Key Observations :
- Core Heterocycles: The target’s thieno-triazolo-pyrimidinone core is structurally distinct from pyrimidinones (Compound 19, ), quinazolinones (), and thiazolo-pyrimidines (). These differences influence electronic properties and binding interactions.
- Substituent Diversity : The thiophen-2-ylmethyl group in the target may enhance lipophilicity compared to the trifluoromethyl-benzothiazole in Compound 19 . The 3-acetylphenyl acetamide moiety contrasts with ethoxyphenyl () or p-tolyl () groups, affecting solubility and target selectivity.
Comparison :
- The target compound’s synthesis likely mirrors methods for pyrimidinone derivatives (e.g., alkylation of thiol intermediates with chloroacetamides) .
- Yields and purity depend on reaction conditions; for example, refluxing in acetic acid (common in ) versus milder alkaline conditions .
Spectroscopic and Analytical Data
NMR and X-Ray Insights:
- NMR Shifts: The target’s thiophen-2-ylmethyl group would cause distinct chemical shifts in regions analogous to those observed in pyrimidinone derivatives (e.g., δ 6.8–7.5 ppm for aromatic protons) . Substituents at position 4 (thiophen-2-ylmethyl vs. 3,5-dimethoxyphenyl in ) alter electron density, shifting signals in regions A and B (as defined in ).
- X-Ray Crystallography: Triazolo-pyrimidinone derivatives (like the target) exhibit planar heterocyclic cores, similar to thiadiazole-triazines . Bond angles and lengths in the thieno-triazolo system may influence stacking interactions and stability.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions requiring precise control of:
- Reaction conditions : Temperature (e.g., reflux at 80–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time (monitored via TLC) to avoid side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) to isolate the final product .
- Characterization : Confirm structural integrity via -NMR (e.g., δ 2.5 ppm for acetyl groups), -NMR, and HRMS (to verify molecular ion peaks) .
Q. How can the compound’s structural complexity impact biological activity assays?
The compound’s fused heterocyclic core (thienotriazolopyrimidine) and thioacetamide linker may influence:
- Solubility : Use DMSO as a co-solvent in aqueous buffers to enhance bioavailability for in vitro assays .
- Reactivity : Thioether bonds may oxidize under physiological conditions; stability studies (HPLC monitoring at 254 nm) are recommended before biological testing .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions in activity (e.g., antimicrobial vs. cytotoxic effects) may arise due to:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Structural analogs : Compare activity with derivatives (e.g., replacing thiophen-2-ylmethyl with benzyl groups) to isolate pharmacophore contributions .
- Orthogonal assays : Validate results using dual methods (e.g., fluorescence-based ATP assays and colony counting) .
Q. What strategies optimize the compound’s synthetic yield for structure-activity studies?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 15–20% for cyclization steps .
- DOE (Design of Experiments) : Apply factorial design to optimize variables (e.g., molar ratio of thioacetamide to pyrimidine precursors, pH) .
- In situ monitoring : Use FT-IR to track intermediate formation (e.g., disappearance of -SH peaks at 2550 cm) .
Q. How can computational modeling guide the compound’s target identification?
- Molecular docking : Screen against kinases (e.g., CDK2) using AutoDock Vina; prioritize targets with binding energies ≤ -8.0 kcal/mol .
- ADMET prediction : Use SwissADME to assess permeability (e.g., LogP ≤ 3.5) and cytochrome P450 interactions .
- MD simulations : Simulate ligand-receptor stability (GROMACS, 50 ns runs) to validate binding modes observed in docking .
Q. What analytical methods resolve discrepancies in spectral data?
- 2D-NMR : Employ HSQC and HMBC to assign ambiguous protons (e.g., overlapping aromatic signals in the thiophene ring) .
- X-ray crystallography : Resolve tautomeric forms of the triazolopyrimidine core (e.g., enol vs. keto configurations) .
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed acetamide) under accelerated stability conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
